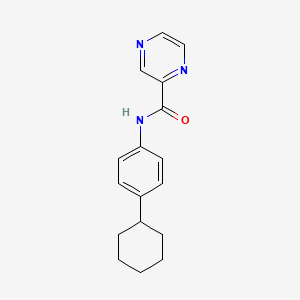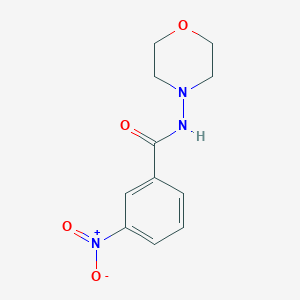
2-methoxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as MIH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIH is a hydrazide derivative of indole-2-carboxylic acid, which is a natural compound found in various plants and fungi.
Scientific Research Applications
2-methoxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been studied extensively for its potential therapeutic applications in various diseases. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-methoxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the treatment of inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of 2-methoxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. 2-methoxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. It also induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and physiological effects:
2-methoxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. It has been reported to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth in various animal models of cancer. 2-methoxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-methoxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits significant activity at low concentrations. However, 2-methoxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide also has some limitations. It is not very water-soluble, which can make it difficult to use in some experiments. It also has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Future Directions
There are several future directions for research on 2-methoxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. One area of interest is the development of 2-methoxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide derivatives with improved water solubility and bioavailability. Another area of interest is the study of 2-methoxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in combination with other anticancer agents, such as chemotherapy drugs or immunotherapies. Finally, the potential clinical applications of 2-methoxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in various diseases, including cancer and inflammatory diseases, should be explored further.
Synthesis Methods
2-methoxy-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be synthesized by the condensation of 2-methoxybenzohydrazide and 7-methyl-2-oxo-1,2-dihydro-3H-indole-3-carboxaldehyde in the presence of acetic acid. The reaction proceeds under reflux conditions for several hours, and the product is obtained in good yield after purification.
properties
IUPAC Name |
N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10-6-5-8-12-14(10)18-17(22)15(12)19-20-16(21)11-7-3-4-9-13(11)23-2/h3-9,18,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVUICYOUXONHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)
![3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)
![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)


![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)
![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)

